N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide is an organic compound that features a benzamide core with a benzo[d][1,3]dioxole moiety and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.
Amidation Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with 4-chloromethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzo[d][1,3]dioxole moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced derivatives, potentially affecting the chloromethyl group or the benzo[d][1,3]dioxole moiety.
Hydrolysis: Benzoic acid derivatives and amines.
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Material Science: The compound’s structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the chloromethyl group can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d][1,3]dioxol-5-yl)benzamide: Lacks the chloromethyl group, which may affect its reactivity and binding properties.
4-(Chloromethyl)benzamide: Lacks the benzo[d][1,3]dioxole moiety, which may reduce its potential interactions with biological targets.
N-(Benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide: Contains a methyl group instead of a chloromethyl group, affecting its chemical reactivity.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide is unique due to the presence of both the benzo[d][1,3]dioxole moiety and the chloromethyl group
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(chloromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-8-10-1-3-11(4-2-10)15(18)17-12-5-6-13-14(7-12)20-9-19-13/h1-7H,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRXCEUUZDHSIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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